molecular formula C12H15NO4 B13209346 Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B13209346
M. Wt: 237.25 g/mol
InChI Key: POMOYTYRZFCMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a piperidinone ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated piperidinone.

    Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The piperidinone ring can be reduced to form piperidine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the piperidinone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]propanoate: Similar structure but with a propanoate ester group.

    Ethyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate: Similar structure but with an ethyl ester group.

    Methyl 2-[4-(thiophen-2-yl)-2-oxopiperidin-1-yl]acetate: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate is unique due to the presence of both a furan ring and a piperidinone ring, which confer distinct chemical reactivity and biological activity. The combination of these two rings in a single molecule allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C12H15NO4/c1-16-12(15)8-13-5-4-9(7-11(13)14)10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3

InChI Key

POMOYTYRZFCMRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.